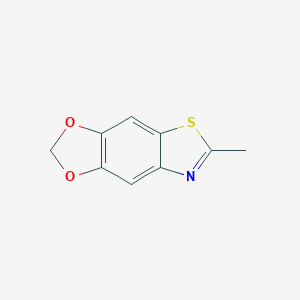
6-Benzamidohexanoic acid
Overview
Description
6-Benzamidohexanoic acid, also known as AHX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fibrinolytic agents, which are used to dissolve blood clots in the body. AHX has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mechanism Of Action
The mechanism of action of 6-Benzamidohexanoic acid involves the activation of plasminogen, a protein that is involved in the breakdown of blood clots. 6-Benzamidohexanoic acid binds to plasminogen and converts it into plasmin, which is an enzyme that breaks down fibrin, the protein that forms blood clots. This leads to the dissolution of blood clots and the restoration of blood flow.
Biochemical And Physiological Effects
In addition to its fibrinolytic activity, 6-Benzamidohexanoic acid has been shown to have a number of other biochemical and physiological effects. These include the inhibition of platelet aggregation, the reduction of blood viscosity, and the stimulation of the production of nitric oxide. 6-Benzamidohexanoic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of conditions associated with oxidative stress.
Advantages And Limitations For Lab Experiments
6-Benzamidohexanoic acid has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and has a long shelf life. However, there are also some limitations to the use of 6-Benzamidohexanoic acid in lab experiments. It can be difficult to obtain in large quantities, and its fibrinolytic activity can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 6-Benzamidohexanoic acid. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new therapeutic applications for 6-Benzamidohexanoic acid, such as its potential use in the treatment of cancer or other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Benzamidohexanoic acid, and to determine its safety and efficacy in human clinical trials.
Scientific Research Applications
6-Benzamidohexanoic acid has been the subject of numerous scientific studies, and its potential therapeutic applications have been explored in detail. One of the most promising applications of 6-Benzamidohexanoic acid is in the treatment of thrombosis, a condition in which blood clots form in the body. 6-Benzamidohexanoic acid has been shown to have fibrinolytic activity, which means that it can dissolve blood clots. This makes it a potentially useful treatment for a range of conditions, including deep vein thrombosis, pulmonary embolism, and stroke.
properties
CAS RN |
956-09-2 |
|---|---|
Product Name |
6-Benzamidohexanoic acid |
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-benzamidohexanoic acid |
InChI |
InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |
InChI Key |
LFCIOBCYMAQQBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |
Other CAS RN |
956-09-2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

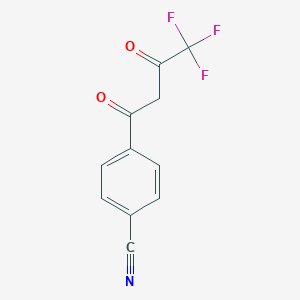
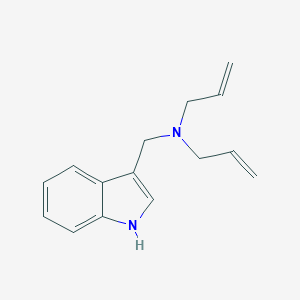
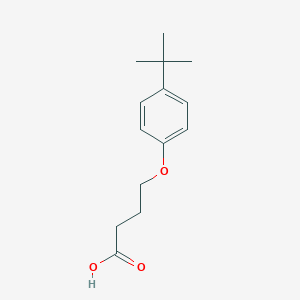
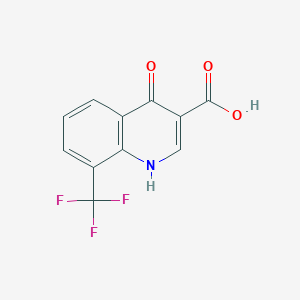
![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
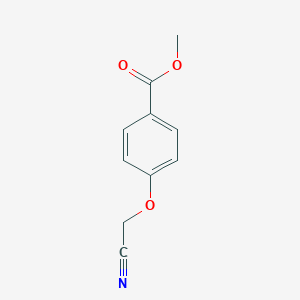
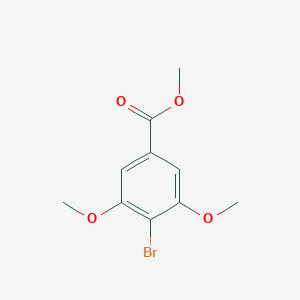
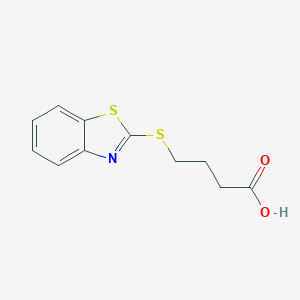
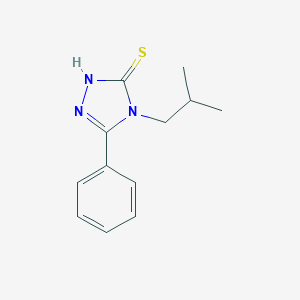
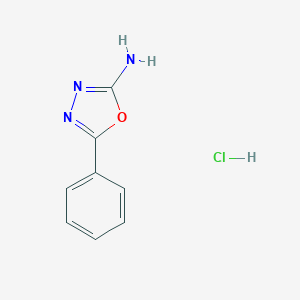
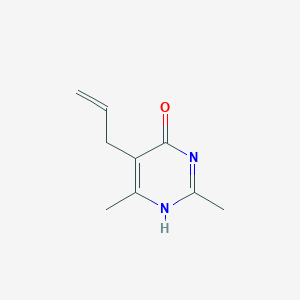
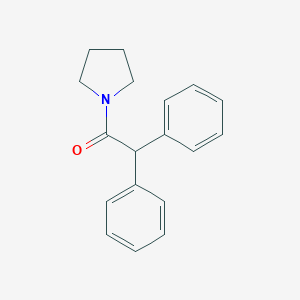
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)
